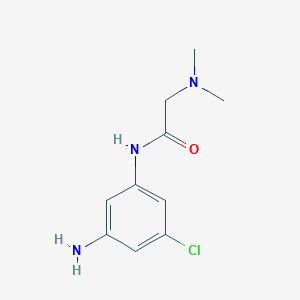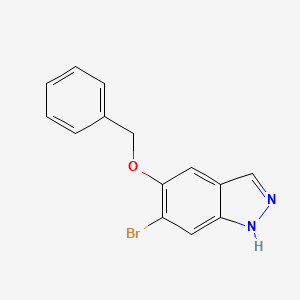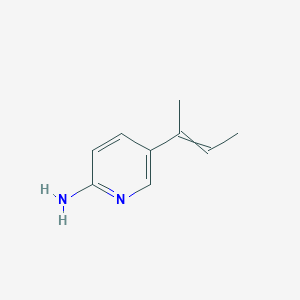
N-(3-amino-5-chlorophenyl)-2-(dimethylamino)acetamide
概要
説明
N-(3-amino-5-chlorophenyl)-2-(dimethylamino)acetamide is an organic compound characterized by the presence of an amino group, a chloro group, and a dimethylamino group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-5-chlorophenyl)-2-(dimethylamino)acetamide typically involves the reaction of 3-amino-5-chloroaniline with dimethylaminoacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then subjected to rigorous quality control measures to ensure its suitability for various applications.
化学反応の分析
Types of Reactions
N-(3-amino-5-chlorophenyl)-2-(dimethylamino)acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or alkoxides are employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Hydroxyl or alkoxy derivatives.
科学的研究の応用
N-(3-amino-5-chlorophenyl)-2-(dimethylamino)acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用機序
The mechanism of action of N-(3-amino-5-chlorophenyl)-2-(dimethylamino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- N-(3-Amino-5-chlorophenyl)methanesulfonamide
- N-(5-amino-2-chlorophenyl)methanesulfonamide
Uniqueness
N-(3-amino-5-chlorophenyl)-2-(dimethylamino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications where other compounds may not be effective .
特性
分子式 |
C10H14ClN3O |
|---|---|
分子量 |
227.69 g/mol |
IUPAC名 |
N-(3-amino-5-chlorophenyl)-2-(dimethylamino)acetamide |
InChI |
InChI=1S/C10H14ClN3O/c1-14(2)6-10(15)13-9-4-7(11)3-8(12)5-9/h3-5H,6,12H2,1-2H3,(H,13,15) |
InChIキー |
IXWGQVLAWJOOGK-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC(=O)NC1=CC(=CC(=C1)N)Cl |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methylpyrido[3,4-b]pyrazin-3(4H)-one](/img/structure/B8586629.png)


![3-Isopropyl-benzo[b]thiophene-2-carboxylic acid](/img/structure/B8586665.png)


![N-(5-(3,3-Dimethylbut-1-ynyl)thiophen-3-yl)-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B8586692.png)




